molecular formula C9H13BrNO3P B13205260 Dimethyl [(5-bromo-4-methylpyridin-2-yl)methyl]phosphonate

Dimethyl [(5-bromo-4-methylpyridin-2-yl)methyl]phosphonate

Cat. No.: B13205260
M. Wt: 294.08 g/mol
InChI Key: USFPIHKVZCLHPN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Dimethyl [(5-bromo-4-methylpyridin-2-yl)methyl]phosphonate is a chemical compound with the molecular formula C9H13BrNO3P It is a derivative of pyridine, a heterocyclic aromatic organic compound, and contains a bromine atom, a methyl group, and a phosphonate group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Dimethyl [(5-bromo-4-methylpyridin-2-yl)methyl]phosphonate typically involves the reaction of 5-bromo-4-methylpyridine with dimethyl phosphite. The reaction is usually carried out in the presence of a base, such as sodium hydride or potassium carbonate, to facilitate the nucleophilic substitution reaction. The reaction conditions often include refluxing the reactants in an appropriate solvent, such as tetrahydrofuran (THF) or dimethylformamide (DMF), for several hours to ensure complete conversion.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Additionally, industrial production would require stringent quality control measures to ensure the consistency and safety of the final product.

Chemical Reactions Analysis

Types of Reactions

Dimethyl [(5-bromo-4-methylpyridin-2-yl)methyl]phosphonate can undergo various chemical reactions, including:

    Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation: The methyl group on the pyridine ring can be oxidized to form a carboxylic acid or other oxidized derivatives.

    Reduction: The phosphonate group can be reduced to form phosphine derivatives.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium azide, potassium thiolate, and primary or secondary amines. The reactions are typically carried out in polar aprotic solvents like DMF or DMSO.

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

Major Products Formed

    Nucleophilic Substitution: Products include azido, thiol, or amine derivatives of the original compound.

    Oxidation: Products include carboxylic acids or other oxidized forms of the methyl group.

    Reduction: Products include phosphine derivatives or reduced forms of the phosphonate group.

Scientific Research Applications

Dimethyl [(5-bromo-4-methylpyridin-2-yl)methyl]phosphonate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound can be used in the study of enzyme inhibition and as a probe in biochemical assays.

    Industry: It can be used in the production of specialty chemicals and as an intermediate in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of Dimethyl [(5-bromo-4-methylpyridin-2-yl)methyl]phosphonate depends on its specific application. In biochemical contexts, it may act as an inhibitor of certain enzymes by binding to their active sites and preventing substrate access. The phosphonate group can mimic phosphate groups in biological systems, allowing the compound to interfere with phosphorylation processes. The bromine atom and pyridine ring can also participate in various interactions with biological targets, contributing to the compound’s overall activity.

Comparison with Similar Compounds

Similar Compounds

    Dimethyl [(4-methylpyridin-2-yl)methyl]phosphonate: Lacks the bromine atom, which may result in different reactivity and biological activity.

    Dimethyl [(5-chloro-4-methylpyridin-2-yl)methyl]phosphonate: Contains a chlorine atom instead of bromine, which can affect its chemical properties and interactions.

    Dimethyl [(5-bromo-2-pyridyl)methyl]phosphonate: Lacks the methyl group on the pyridine ring, which can influence its steric and electronic properties.

Uniqueness

Dimethyl [(5-bromo-4-methylpyridin-2-yl)methyl]phosphonate is unique due to the presence of both a bromine atom and a methyl group on the pyridine ring, as well as the phosphonate group. This combination of functional groups imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various research applications.

Properties

Molecular Formula

C9H13BrNO3P

Molecular Weight

294.08 g/mol

IUPAC Name

5-bromo-2-(dimethoxyphosphorylmethyl)-4-methylpyridine

InChI

InChI=1S/C9H13BrNO3P/c1-7-4-8(11-5-9(7)10)6-15(12,13-2)14-3/h4-5H,6H2,1-3H3

InChI Key

USFPIHKVZCLHPN-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC=C1Br)CP(=O)(OC)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.